molecular formula C7H6ClNO2 B1345685 2-Chloro-6-methylpyridine-4-carboxylic acid CAS No. 25462-85-5

2-Chloro-6-methylpyridine-4-carboxylic acid

Cat. No. B1345685
CAS RN: 25462-85-5
M. Wt: 171.58 g/mol
InChI Key: ZGZMEKHQIZSZOH-UHFFFAOYSA-N
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Description

“2-Chloro-6-methylpyridine-4-carboxylic acid”, also known as “2-Chloro-6-methylisonicotinic acid”, is a chemical compound with the empirical formula C7H6ClNO2 . It has a molecular weight of 171.58 .


Molecular Structure Analysis

The molecular structure of “2-Chloro-6-methylpyridine-4-carboxylic acid” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 2nd position with a chlorine atom, at the 4th position with a carboxylic acid group, and at the 6th position with a methyl group .


Physical And Chemical Properties Analysis

“2-Chloro-6-methylpyridine-4-carboxylic acid” is a solid compound with a melting point of 208-212 °C (decomposition) .

Scientific Research Applications

Use in Synthesis of Trifluoromethylpyridines

Field

Chemistry, specifically organic synthesis and agrochemical and pharmaceutical industries.

Application

2-Chloro-6-methylpyridine-4-carboxylic acid is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients .

Method

The exact method of how 2-Chloro-6-methylpyridine-4-carboxylic acid is used in the synthesis of TFMP is not specified in the source. However, it is likely that it undergoes a series of chemical reactions to form the desired TFMP derivatives.

Results

The major use of TFMP derivatives is in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Use in Spectroscopic Analysis

Field

Chemistry, specifically spectroscopy.

Application

2-Chloro-6-methylpyridine-4-carboxylic acid has been used for experimental FTIR (Fourier-transform infrared spectroscopy) and FT-Raman spectroscopic analyses .

Method

The compound is likely subjected to FTIR and FT-Raman spectroscopy, techniques used to obtain an infrared or Raman spectrum of absorption or emission of a solid, liquid or gas.

Results

The source does not provide specific results or outcomes obtained from these spectroscopic analyses .

Use in Preparation of Europium Complex

Field

Chemistry, specifically biochemistry and cell biology.

Application

2-Chloro-6-methylpyridine-3-carboxylic acid (also known as 2-Chloro-6-methylnicotinic acid) may be used in the synthesis of 6-methyl-2-thiophenoxynicotinic acid, which is required for the preparation of a europium complex .

Method

The exact method of how 2-Chloro-6-methylpyridine-3-carboxylic acid is used in the synthesis of the europium complex is not specified in the source .

Results

The europium complex is used for staining the nucleolus of NIH 3T3, HeLa, and HDF cells .

Use in Preparation of Fluorinated Organic Compounds

Application

2-Chloro-6-methylpyridine-4-carboxylic acid is used in the synthesis of fluorinated organic compounds .

Method

The exact method of how 2-Chloro-6-methylpyridine-4-carboxylic acid is used in the synthesis of fluorinated organic compounds is not specified in the source .

Results

The development of fluorinated organic chemicals is becoming an increasingly important research topic. In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .

Use in Preparation of Biologically Active Compounds

Application

6-Chloro-3-methylpyridine-2-carboxylic Acid is a disubstituted pyridinecarboxylic acid used in the preparation of biologically active compounds such as inhibitors of Janus kinases and PDK1 .

Method

The exact method of how 6-Chloro-3-methylpyridine-2-carboxylic Acid is used in the synthesis of these inhibitors is not specified in the source .

Results

The inhibitors of Janus kinases and PDK1 are biologically active compounds that have potential therapeutic applications .

Use in Preparation of 2- (2-benzoxazolyl)-6-methylpyridine and 1,5-cyclooctadiene iridium (I) complexes

Field

Chemistry, specifically organic synthesis.

Application

6-Methylpyridine-2-carboxylic acid may be used in the preparation of 2- (2-benzoxazolyl)-6-methylpyridine and 1,5-cyclooctadiene iridium (I) complexes .

Method

The exact method of how 6-Methylpyridine-2-carboxylic acid is used in the synthesis of these complexes is not specified in the source .

Results

These complexes have potential applications in various fields of chemistry .

Safety And Hazards

“2-Chloro-6-methylpyridine-4-carboxylic acid” is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, is recommended when handling this compound .

properties

IUPAC Name

2-chloro-6-methylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-4-2-5(7(10)11)3-6(8)9-4/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZMEKHQIZSZOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30180147
Record name 2-Chloro-6-methylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methylpyridine-4-carboxylic acid

CAS RN

25462-85-5
Record name 2-Chloro-6-methylpyridine-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025462855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-6-methylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-methylpyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
CG Hughes, EG Lewars… - Canadian Journal of …, 1974 - cdnsciencepub.com
… Authentic 2-chloro-6-methylpyridine-4-carboxylic acid was esterified (diazomethane). The ester had mp 56-57' (hexane), (8) mixture mp with the above sublimate, 56-57". The spectra of …
Number of citations: 7 cdnsciencepub.com
JC Bardhan - Journal of the Chemical Society (Resumed), 1929 - pubs.rsc.org
… This was converted in the usual way into 2-chloro-6-methylpyridine4-carboxylic acid (IX), the identity of which was established by direct comparison with a specimen prepared by the …
Number of citations: 30 pubs.rsc.org
F Havas, N Leygue, M Danel, B Mestre, C Galaup… - Tetrahedron, 2009 - Elsevier
We describe an efficient and scalable synthesis of 4-carbomethoxy-6,6′-dimethyl-2,2′-bipyridine starting from easily available substituted 2-halopyridines and based on the …
Number of citations: 48 www.sciencedirect.com
A Kaieda, M Takahashi, T Takai, M Goto… - Bioorganic & Medicinal …, 2018 - Elsevier
We identified novel potent inhibitors of p38 MAP kinase using structure-based design strategy. X-ray crystallography showed that when p38 MAP kinase is complexed with TAK-715 (1) …
Number of citations: 17 www.sciencedirect.com
LA Thompson, JA Ellman - Chemical reviews, 1996 - ACS Publications
One of the initial steps in the development of therapeutic agents is the identification of lead compounds that bind to the receptor or enzyme target of interest. Many analogs of these lead …
Number of citations: 099 pubs.acs.org
海江田啓 - 博士学位論文/本文(令和元年度授与), 2020
Number of citations: 5

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